

volasertib versus other PLK inhibitors selectivity profile

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Volasertib

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Comparison of PLK1 Inhibitors

Inhibitor Name	PLK1 IC ₅₀ (nM)	Selectivity Notes (vs. other PLKs or Kinases)	Key Experimental Evidence
Volasertib	0.87 nM [1]	~6x selective over PLK2; ~64x selective over PLK3 [1]. No activity against >50 other kinases at 10 µM [1].	In-vitro kinase assays [1].
Hit-4 (Novel compound)	0.0226 nM [2]	High selectivity for PLK1 over a panel of 69 kinases [2].	PLK1 kinase inhibition assay; selectivity profiling against a 69-kinase panel [2].
Rigosertib	Information Missing	Described as a "selective PLK1 inhibitor" in preclinical models [3].	In vitro cytotoxicity assays in SCLC cell lines [3].
Onvansertib	Information Missing	Described as a "selective PLK1 inhibitor" in preclinical models [3].	In vitro cytotoxicity assays in SCLC cell lines [3].
GSK461364	Information Missing	Described as a PLK1 inhibitor targeting the ATP-binding site [4].	Co-crystallization studies with the PLK1 kinase domain [4].

Experimental Protocols for Key Data

The data in the table above is derived from standardized experimental methods. Here are the protocols for the key assays cited.

PLK1 Kinase Inhibition Assay (IC₅₀ Determination)

This method is used to determine the potency (IC₅₀) of an inhibitor [2].

- **Procedure:** The kinase reaction is conducted in a 384-well plate. Each well contains a mixture of recombinant human PLK1, a substrate (casein), ATP, and the test compound at various concentrations. After incubation, an ADP-Glo reagent is added to terminate the reaction and convert ADP to ATP. The luminescence signal from the newly generated ATP is then measured. The kinase activity is calculated by comparing the luminescence in compound-treated wells to control wells (no compound and no enzyme).
- **Data Analysis:** The dose-response curve is analyzed using software like GraphPad Prism to determine the IC₅₀ value.

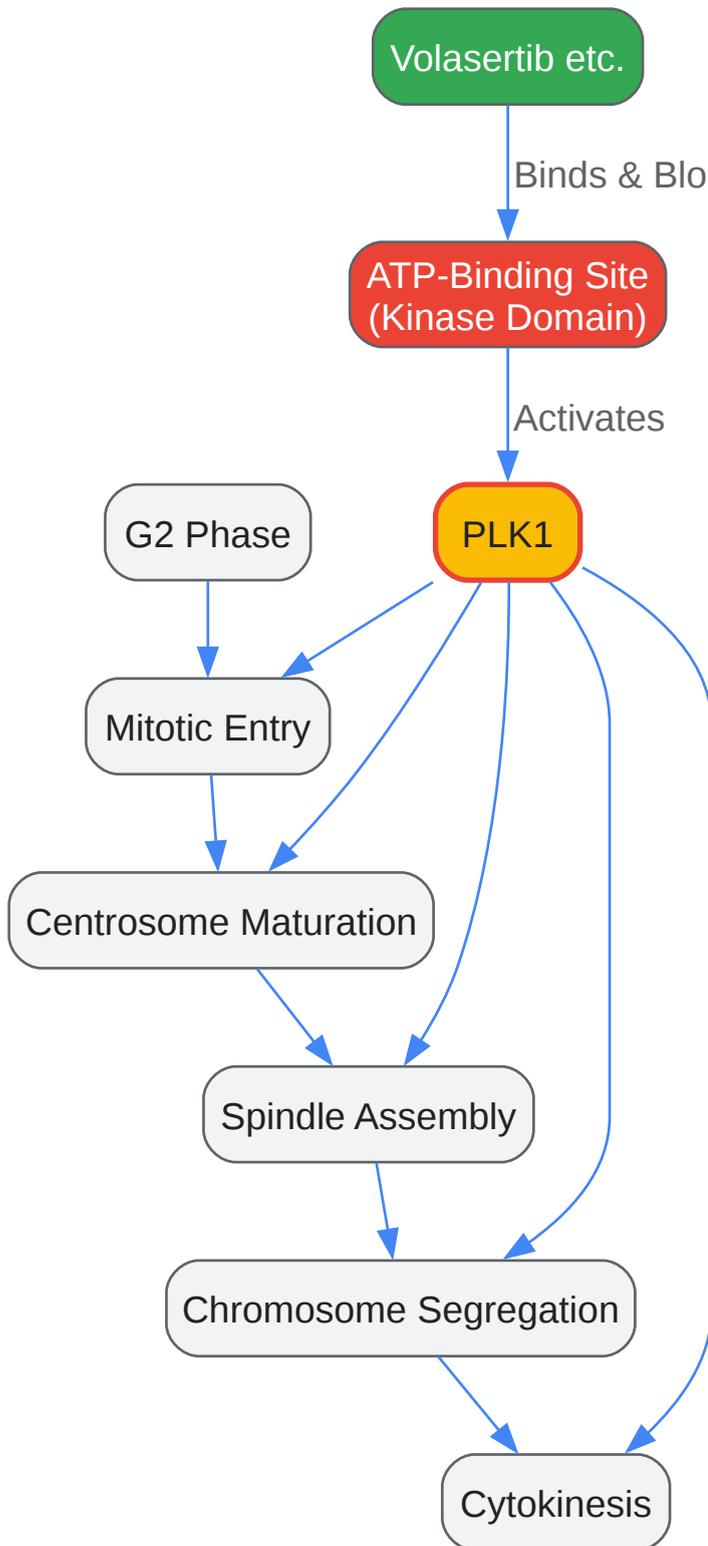
Kinase Selectivity Profiling

This assay evaluates an inhibitor's specificity across a broad range of kinases to identify off-target effects [2] [1].

- **Method:** The **LanthaScreen Eu Kinase Binding Assay** is a common method. It is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled ATP-analogue from a kinase's active site.
- **Execution:** The inhibitor is tested against a pre-configured panel of numerous kinases (e.g., 69 kinases). The results indicate whether the compound binds to and inhibits kinases other than the primary target (PLK1).

PLK1 Signaling and Inhibitor Mechanism

The following diagram illustrates the central role of PLK1 in cell division and the mechanism of ATP-competitive inhibitors like **volasertib**.



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Interpretation of Available Data

- **Volasertib's Profile:** The data for **volasertib** is the most complete, showing high potency (sub-nanomolar IC₅₀) and excellent selectivity against a wide range of non-PLK kinases, though it does inhibit PLK2 and PLK3 at higher concentrations [1].
- **Emerging Inhibitors:** Novel inhibitors like **Hit-4** show exceptionally high potency (picomolar range) and reported high selectivity, but this data comes from a single 2025 study and may require independent validation [2].
- **Data Gaps:** For other well-known inhibitors like **onvansertib** and **rigosertib**, while they are described as selective in the literature, specific numerical IC₅₀ values for PLK1 and direct cross-kinase selectivity ratios from the provided search results are missing, highlighting a gap in the available comparative data.

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